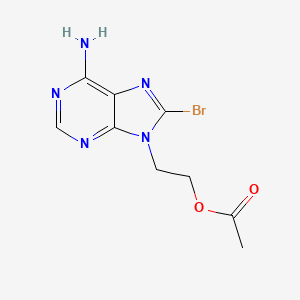

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

Description

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a purine derivative characterized by a 6-amino and 8-bromo substitution on the purine ring, with an ethyl acetate group at the 9-position. Purine derivatives are widely studied in medicinal chemistry due to their roles in nucleotide metabolism, enzyme inhibition, and apoptosis modulation. The bromine atom at the 8-position may enhance steric and electronic effects, influencing interactions with biological targets, while the ethyl acetate moiety could improve solubility or serve as a prodrug component .

Properties

IUPAC Name |

2-(6-amino-8-bromopurin-9-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSBWJIBMAJTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470967 | |

| Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874903-79-4 | |

| Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategies

The synthesis generally follows one of these strategic pathways:

- Direct bromination of 2-(6-amino-9H-purin-9-yl)ethylacetate at the C-8 position

- Acetylation of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol

- Alkylation of 6-amino-8-bromo-9H-purine with appropriate ethylacetate derivatives

Each approach presents distinct advantages and challenges in terms of yield, selectivity, and scalability, making method selection critical for specific research or production needs.

Detailed Preparation Methods

Bromination of Purine Derivatives

Reaction Conditions Analysis

The preparation of this compound is significantly influenced by various reaction parameters. Table 1 summarizes the critical conditions for successful synthesis:

Table 1: Optimal Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Temperature (°C) | Solvent System | Catalyst/Additives | Reaction Time (h) | Key Considerations |

|---|---|---|---|---|---|

| Bromination | 25-50 | NaOAc/AcOH (10:1) | None | 3-4 | Controlled addition of Br₂; quench with Na₂S₂O₅ |

| Acetylation | 20-25 | Acetonitrile | DMAP (0.1-0.5 eq) | 18-24 | Anhydrous conditions; monitor by TLC |

| Alkylation | 80-110 | Toluene (anhydrous) | Pd catalyst | 6-12 | Degassed solvent; inert atmosphere |

| Purification | - | DCM/EtOAc (90:10) | - | - | Gradient elution for improved separation |

Purification Techniques

The purification of this compound typically requires careful chromatographic techniques to ensure high purity:

Column Chromatography

The most effective purification method involves silica gel column chromatography with specific solvent systems:

"The crude was then purified via column chromatography (90:10, DCM:ethyl acetate) to afford (2R,3R,4R,5R)-2-(6-acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate as a colourless oil."

For purification of related purine compounds, similar conditions have proven effective: "The solvent was then removed under reduced pressure to give the crude product, which was purified by silica gel chromatography with the Biotage SP1 purification system (EtOAc/EtOH 100:0 to 60:40)."

Recrystallization

For further purification, recrystallization can be performed using appropriate solvent systems:

- Dissolve the compound in a minimal amount of hot ethanol

- Allow slow cooling to room temperature

- Collect the crystalline product by filtration

- Wash with cold ethanol and dry under vacuum

Characterization and Verification

Verification of successful synthesis can be accomplished through various analytical techniques:

NMR Spectroscopy

¹H NMR spectroscopy provides critical confirmation of structure. Although specific data for this compound is limited in the available research, related compounds show characteristic signals:

For brominated purine derivatives, the characteristic signals include a singlet in the aromatic region (typically around δ 8.0-8.5 ppm) corresponding to the C-2 proton of the purine ring. The absence of a signal for the C-8 proton (compared to non-brominated analogs) confirms successful bromination.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight (300.11 g/mol) and show characteristic isotope patterns for bromine-containing compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which should match the calculated value for C₉H₁₀BrN₅O₂.

Comparative Analysis of Synthetic Methods

Different preparation methods for this compound can be evaluated based on several criteria. Table 2 presents a comparative analysis:

Table 2: Comparison of Synthetic Methods

| Method | Yield Range (%) | Scalability | Complexity | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Bromination | 30-45 | Medium | Low | >95% | Simple procedure; fewer steps | Potential side reactions; moderate yield |

| Acetylation Route | 50-70 | High | Medium | >97% | Higher yield; scalable | Requires pre-synthesized alcohol precursor |

| Multi-step Synthesis | 25-35 | Low | High | >98% | Highest purity; stereochemical control | Lowest overall yield; time-consuming |

Industrial Production Considerations

For industrial-scale production of this compound, several factors must be considered:

- Safety considerations for handling bromine

- Solvent selection for environmental impact reduction

- Process optimization for yield improvement

- Quality control and batch consistency

- Waste management and recycling of reagents

The use of continuous flow systems rather than batch processes may improve efficiency and safety, particularly for the bromination step which involves reactive halogens.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a brominated purine oxide, while reduction could produce a de-brominated purine derivative.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₁₀BrN₅O₂

CAS Number : 874903-79-4

Molecular Weight : 300.11 g/mol

IUPAC Name : 2-(6-amino-8-bromopurin-9-yl)ethyl acetate

The compound features a purine base with an amino group and a bromine atom, which contribute to its biological activity and reactivity.

Chemistry

In the field of chemistry, 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate serves as a building block for synthesizing more complex purine derivatives. Its reactivity allows for various chemical modifications, making it valuable in the development of new compounds with enhanced properties.

Biology

The compound is studied for its potential interactions with nucleic acids due to its purine structure. It can form hydrogen bonds with DNA and RNA, potentially inhibiting their functions. This interaction is critical for understanding cellular processes and developing new therapeutic strategies.

Medicine

Research is ongoing to explore the compound's potential as an antiviral or anticancer agent . Notably, it has shown promise in:

- Inhibition of Topoisomerase II : This enzyme is essential for DNA replication and repair. Inhibition can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapies.

- Antimicrobial Activity : Studies have indicated that purine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

A study evaluated the efficacy of several 9H-purine derivatives, including this compound, in inhibiting tumor cell growth. The results indicated significant reductions in cell viability across various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Testing

In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The minimum inhibitory concentrations (MIC) demonstrated comparable potency to established antibiotics, indicating its potential as an antimicrobial agent.

| Compound | Target | MIC (µM) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Topoisomerase II | - | 0.56 | Effective against cancer cells |

| 6-Chloropurine | Bacterial strains | 0.0195 | - | Strong activity against E. coli |

| 2-Aminopurine | Antimalarial activity | - | >300 | Limited efficacy in vivo |

| Purine derivatives | Various pathogens | <10 | - | Broad spectrum antimicrobial activity |

Mechanism of Action

The mechanism of action of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate involves its interaction with nucleic acids. The bromine atom and amino group on the purine ring allow it to form hydrogen bonds and interact with DNA or RNA, potentially inhibiting their function. This interaction can disrupt cellular processes, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Halogen Substitution (Br vs. Cl)

- Bromine (8-Bromo): The larger atomic radius of bromine in the target compound may increase steric hindrance compared to chlorine in compounds like Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate . This could affect binding to enzymes or receptors, such as ATPases or kinases.

- Chlorine (6-Chloro) : Chlorinated derivatives (e.g., 2-Chloro-9-methyl-9H-purin-6-amine ) are often explored for antiviral properties, where halogen interactions with viral proteases are critical .

Ethyl Acetate vs. Methyl Acetate

Protecting Groups

Biological Activity

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cellular proliferation and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Its structure includes a purine base with an amino group and a bromine atom at specific positions, contributing to its biological activity.

Inhibition of Topoisomerase II

Research indicates that derivatives of 9H-purine compounds, including this compound, act as ATP competitive inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair. Inhibition of topoisomerase II leads to the arrest of DNA synthesis and can trigger apoptosis in cancer cells, making it a target for anticancer therapies .

Antimicrobial Activity

Studies have demonstrated that purine derivatives exhibit antimicrobial properties. For instance, certain structural modifications have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from low micromolar to nanomolar levels, indicating significant potency .

Case Studies

- Antitumor Activity : A study evaluated the efficacy of several 9H-purine derivatives in inhibiting tumor cell growth. The results indicated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

- Antimicrobial Testing : In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The compound demonstrated MIC values comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Comparative Biological Activity Table

| Compound | Target | MIC (µM) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Topoisomerase II | - | 0.56 | Effective against cancer cells |

| 6-Chloropurine | Bacterial strains | 0.0195 | - | Strong activity against E. coli |

| 2-Aminopurine | Antimalarial activity | - | >300 | Limited efficacy in vivo |

| Purine derivatives | Various pathogens | <10 | - | Broad spectrum antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution or esterification reactions under controlled conditions. For example, analogs of purin derivatives are synthesized via reactions in 1-butanol with DIPEA (diisopropylethylamine) as a base and benzylamine derivatives as nucleophiles, heated at 110°C overnight . Purification via silica gel chromatography with chloroform/acetone (4:1) is effective for isolating intermediates .

- Key Variables : Solvent polarity, temperature, and base selection significantly influence yield and byproduct formation.

Q. How can HPTLC methods be optimized for purity analysis of this compound?

- Methodology : Apply Design of Experiments (DoE) principles, such as the Taguchi Orthogonal Array (OA) design, to screen critical variables. For instance, solvent ratios (e.g., toluene-ethylacetate), methanol volume, and saturation time can be optimized using ANOVA to assess their impact on chromatographic performance .

- Validation : Use Pareto charts to rank variable significance and ensure method robustness .

Q. What spectroscopic techniques are suitable for characterizing this compound and its intermediates?

- Approach : Combine H/C NMR for structural elucidation, LC-MS for molecular weight confirmation, and IR spectroscopy to track functional groups (e.g., ester carbonyl stretches). Crystallographic methods (e.g., SHELXL for refinement) are critical for resolving stereochemistry .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

- Methodology : Employ SHELXL for small-molecule refinement, particularly for handling twinned or high-resolution data. ORTEP-III is recommended for visualizing thermal ellipsoids and validating molecular geometry .

- Common Issues : Address poor data-to-parameter ratios by constraining isotropic displacement parameters or using Hirshfeld rigid-body refinement .

Q. What strategies are effective in designing phosphonic acid derivatives of this compound for enhanced bioactivity?

- Synthetic Approach : Replace the ethylacetate group with phosphonic acid via Michaelis-Arbuzov reactions. A related compound, {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid, demonstrates the feasibility of such modifications .

- Characterization : Use P NMR and X-ray crystallography to confirm phosphonate linkage and stereochemistry .

Q. How can conflicting solubility data in literature be reconciled for this compound?

- Resolution : Systematically test solubility in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–13). Cross-reference with analogs like 6-amino-9-benzylpurin derivatives, which often require -20°C storage to prevent hydrolysis .

- Documentation : Report solvent purity, temperature, and equilibration time to standardize future studies .

Data Contradiction and Experimental Design

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

- DoE Application : Use response surface methodology (RSM) to model interactions between variables like temperature, solvent choice, and stoichiometry. For example, reducing ethylacetate hydrolysis byproducts may require anhydrous conditions and inert atmospheres .

- Case Study : In purin synthesis, elevated temperatures (>100°C) in polar solvents (e.g., 1-butanol) improve reaction rates but may increase side reactions; balancing these factors is critical .

Q. What are the best practices for validating the biological activity of derivatives without reliable reference standards?

- Strategy : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) and compare results with structurally validated analogs. For example, 9-allylpurin-6-amine derivatives show bioactivity trends that can guide dose-response studies .

- Quality Control : Ensure batch-to-batch consistency via HPTLC and H NMR to rule out impurities affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.